1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
Overview
Description
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of piperazine, a heterocyclic organic compound, and features two chlorine atoms attached to a phenyl ring and a propyl chain. This compound is often used in the synthesis of pharmaceuticals and as a research chemical due to its unique chemical properties.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride is widely used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving receptor binding and neurotransmitter systems.
Medicine: As a precursor in the development of drugs targeting neurological disorders.
Industry: Used in the manufacture of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the process efficiently. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand for serotonin receptors, modulating their activity and influencing neurotransmission. This interaction can affect mood, cognition, and behavior, making it a valuable tool in neuropharmacological research.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine Hydrochloride: Lacks the propyl chain, making it less lipophilic.
1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride: Similar structure but with the chlorine atom in the para position, which can alter its receptor binding affinity.
1-(3-Trifluoromethylphenyl)-4-(3-chloropropyl)piperazine Hydrochloride: The trifluoromethyl group increases the compound’s electron-withdrawing properties, affecting its reactivity.
Uniqueness: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride is unique due to its specific substitution pattern, which provides a balance of lipophilicity and receptor binding affinity. This makes it particularly useful in the development of drugs targeting the central nervous system.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRNANYLVRULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057761 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-52-4 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692F180CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis process for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride?
A1: The synthesis of this compound is a two-step process. First, 3-chloroaniline reacts with bis-(2-chloroethyl) amine hydrochloride to produce 1-(3-chlorophenyl) piperazine. Subsequently, this compound reacts with l-bromo-3-chloropropane, ultimately yielding this compound. The overall yield for this synthesis is 45.7% [].
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